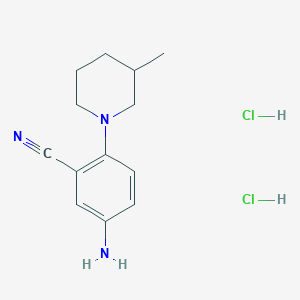

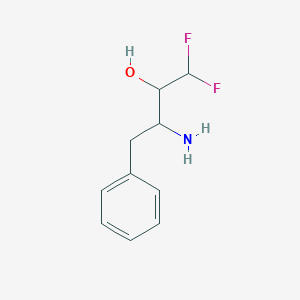

![molecular formula C10H13ClF3NO B1379592 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride CAS No. 1803611-38-2](/img/structure/B1379592.png)

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride

Übersicht

Beschreibung

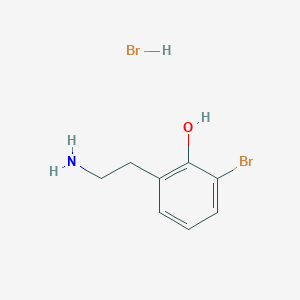

“Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride” is a chemical compound with the CAS Number: 1803611-38-2 . It has a molecular weight of 255.67 . The IUPAC name for this compound is N-methyl-2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Chemical Reactions Analysis

The thermal decomposition of fluoxetine hydrochloride, a compound with a similar structure, has been studied using thermoanalytical techniques . The decomposition took place as two mass loss events in an inert atmosphere, with a residue of 0.13% at the end of the run .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition performances on mild steel in acidic media. These studies involve understanding the molecular structure, adsorption mechanism, and protective film formation on metal surfaces. Such research underscores the role of amine derivatives in materials science, particularly in protecting metals against corrosion, which can be extrapolated to the potential applications of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride in similar contexts (Boughoues et al., 2020).

Drug Delivery Systems

Amine derivatives have been utilized in the synthesis of chitosan hydrogels for drug delivery applications. These hydrogels exhibit pH- and thermo-responsive properties, making them suitable for targeted drug delivery. This highlights the potential for Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride to be involved in the development of advanced drug delivery systems, improving the bioavailability and controlled release of therapeutic agents (Karimi et al., 2018).

Environmental Remediation

The synthesis and characterization of amine derivatives have implications in environmental remediation, such as the removal of pollutants from water. Research in this area focuses on understanding the interactions between amine derivatives and environmental contaminants, aiming at developing effective removal strategies. This suggests a possible application of Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride in environmental science, particularly in the treatment of water contaminated with industrial pollutants (Namor, 2018).

Material Science

In material science, amine derivatives are explored for the development of new materials with unique properties, such as enhanced water flux membranes for dye treatment. These studies are crucial for advancing membrane technology, offering insights into the synthesis of novel materials that could improve the efficiency of separation processes. Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride could contribute to this field by being a precursor or component in the synthesis of advanced materials (Liu et al., 2012).

Safety And Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Eigenschaften

IUPAC Name |

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEPJCCSZJEMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

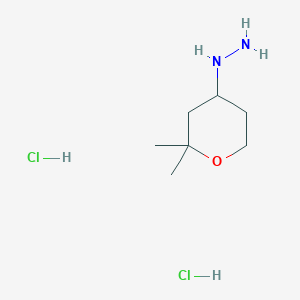

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)